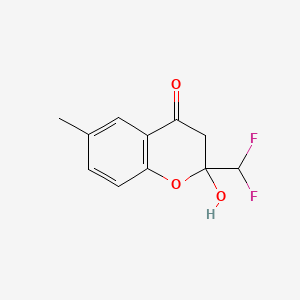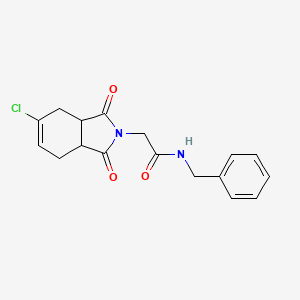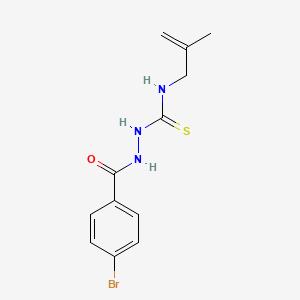
2-(difluoromethyl)-2-hydroxy-6-methyl-2,3-dihydro-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(difluoromethyl)-2-hydroxy-6-methyl-2,3-dihydro-4H-chromen-4-one, also known as Diflorasone, is a synthetic glucocorticoid used as a topical anti-inflammatory and immunosuppressant agent. It is commonly used to treat skin conditions such as eczema, psoriasis, and dermatitis. In recent years, Diflorasone has gained attention in scientific research for its potential applications in various fields.
Mecanismo De Acción
2-(difluoromethyl)-2-hydroxy-6-methyl-2,3-dihydro-4H-chromen-4-one works by binding to glucocorticoid receptors in cells, which leads to the activation of anti-inflammatory and immunosuppressive pathways. This results in the reduction of inflammation and the suppression of the immune system.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. It has also been found to inhibit the activation of immune cells, such as T cells and B cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(difluoromethyl)-2-hydroxy-6-methyl-2,3-dihydro-4H-chromen-4-one in lab experiments is its well-established mechanism of action. This allows researchers to study the effects of this compound on specific pathways and cell types. However, one limitation is that this compound is a synthetic compound and may not accurately reflect the effects of natural compounds in the body.
Direcciones Futuras
There are several future directions for the study of 2-(difluoromethyl)-2-hydroxy-6-methyl-2,3-dihydro-4H-chromen-4-one. In the field of medicine, it could be studied for its potential use in the treatment of other inflammatory diseases, such as multiple sclerosis and inflammatory bowel disease. In the field of agriculture, it could be studied for its potential use in controlling the growth of other plant pathogens. Additionally, further research could be done to better understand the mechanism of action of this compound and its effects on different cell types and pathways.
Métodos De Síntesis
2-(difluoromethyl)-2-hydroxy-6-methyl-2,3-dihydro-4H-chromen-4-one can be synthesized through several methods, including the condensation of 6-methyl-2H-pyran-2,3-dione with 2,2-difluoroethylamine followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 6-methyl-2H-pyran-2,3-dione with 2,2-difluoroethylamine and sodium hydride, followed by cyclization with phosphorus oxychloride.
Aplicaciones Científicas De Investigación
2-(difluoromethyl)-2-hydroxy-6-methyl-2,3-dihydro-4H-chromen-4-one has been studied for its potential applications in various fields of scientific research. In the field of medicine, it has been studied for its anti-inflammatory and immunosuppressive properties. In one study, this compound was found to be effective in reducing inflammation in a mouse model of rheumatoid arthritis. In another study, it was found to be effective in reducing inflammation in a mouse model of asthma.
In the field of agriculture, this compound has been studied for its potential use as a pesticide. It has been found to be effective in controlling the growth of certain plant pathogens, including Fusarium oxysporum and Rhizoctonia solani.
Propiedades
IUPAC Name |
2-(difluoromethyl)-2-hydroxy-6-methyl-3H-chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-6-2-3-9-7(4-6)8(14)5-11(15,16-9)10(12)13/h2-4,10,15H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZJTIIRJIZFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CC2=O)(C(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B4930095.png)
![2-(ethylthio)ethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4930112.png)
![1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B4930116.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4930125.png)
![2-[(2-chlorobenzyl)thio]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B4930132.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(2-pyrimidinyloxy)benzyl]methanamine](/img/structure/B4930138.png)
![1-ethoxy-4-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B4930143.png)

![N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4930156.png)
![2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B4930180.png)

![4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4930190.png)

